4-(Azepan-1-yl)benzonitrile

Übersicht

Beschreibung

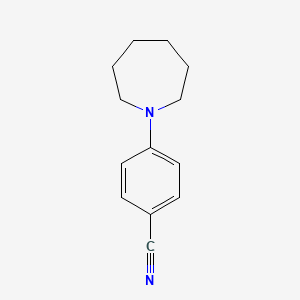

4-(Azepan-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16N2. It is characterized by a benzonitrile group attached to an azepane ring. This compound is typically a white or off-white crystalline solid with low solubility in water but is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Azepan-1-yl)benzonitrile involves the reaction of benzoyl chloride with 1-aminocyclohexane, followed by a cyanation reaction . The reaction conditions typically include:

Step 1: Reacting benzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine.

Step 2: Cyanation of the resulting intermediate using a cyanating agent like sodium cyanide or potassium cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Azepan-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The azepane ring can be oxidized to form corresponding oxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of azepane oxides.

Reduction: Conversion to 4-(Azepan-1-yl)benzylamine.

Substitution: Various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

The synthesis of 4-(Azepan-1-yl)benzonitrile can involve several methodologies, often focusing on nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the azepan moiety allows for unique reactivity patterns that can be exploited in synthetic organic chemistry.

Table 1: Common Synthetic Routes for this compound

| Methodology | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing a leaving group (e.g., halide) with the azepan group under basic conditions. |

| Electrophilic Aromatic Substitution | Utilizes the electron-rich nature of the benzonitrile ring to introduce substituents at various positions. |

| Coupling Reactions | Can be employed to link the azepan moiety to other functional groups or scaffolds. |

Research indicates that compounds similar to this compound exhibit promising biological activities, particularly in the realm of pharmacology. The azepan ring may enhance the compound's ability to penetrate biological barriers, such as the blood-brain barrier, making it a candidate for neuropharmacological studies.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of derivatives related to this compound. For instance, compounds featuring similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A (analog) | MHCC97H | 10 | Dual inhibition of c-Met and TrxR |

| Compound B (analog) | A549 (lung cancer) | 25 | Induction of apoptosis via ROS accumulation |

Potential Therapeutic Uses

The therapeutic applications of this compound extend beyond oncology. Its structural characteristics suggest possible uses in treating neurological disorders due to its potential to modulate neurotransmitter systems.

Neurological Applications

The azepan structure is known for its ability to interact with neurotransmitter receptors, which may lead to developments in treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study: Neuropharmacological Potential

A study investigating compounds similar to this compound found that they could act as selective modulators of serotonin receptors, indicating potential for use in antidepressant therapies.

Wirkmechanismus

The mechanism of action of 4-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels in the nervous system. The exact molecular targets and pathways are still under investigation, but it is believed to affect neuronal excitability and synaptic transmission.

Vergleich Mit ähnlichen Verbindungen

4-(Piperidin-1-yl)benzonitrile: Similar structure with a piperidine ring instead of an azepane ring.

4-(Morpholin-4-yl)benzonitrile: Contains a morpholine ring in place of the azepane ring.

4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness: 4-(Azepan-1-yl)benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or pyrrolidine can influence its reactivity and interaction with biological targets.

Biologische Aktivität

4-(Azepan-1-yl)benzonitrile is an organic compound characterized by a benzonitrile group linked to an azepane ring. Its molecular formula is , and it has garnered attention in pharmacological research due to its potential biological activities, particularly as an anticonvulsant and analgesic agent. This article reviews the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

- Molecular Weight : 216.28 g/mol

- CAS Number : 162377-67-5

- Solubility : Low solubility in water; soluble in organic solvents such as ethanol and dimethylformamide.

The biological activity of this compound is believed to be mediated through its interaction with various neurotransmitter systems and ion channels. While specific molecular targets are still under investigation, preliminary studies suggest that this compound may modulate neuronal excitability and synaptic transmission, contributing to its anticonvulsant effects.

Anticonvulsant Effects

Research has indicated that this compound exhibits anticonvulsant properties. In animal models, it has been shown to reduce seizure activity effectively. The proposed mechanism involves the modulation of GABAergic and glutamatergic neurotransmission, which are critical pathways in the regulation of neuronal excitability.

Analgesic Properties

In addition to its anticonvulsant effects, this compound has been investigated for its analgesic potential. Studies suggest that it may act on pain pathways by inhibiting certain receptors involved in pain perception.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds, which helps elucidate its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperidin-1-yl)benzonitrile | Contains a piperidine ring | Exhibits different receptor binding profiles |

| 4-(Morpholin-4-yl)benzonitrile | Contains a morpholine ring | Varies in solubility and receptor interactions |

| 4-(Pyrrolidin-1-yl)benzonitrile | Features a pyrrolidine ring | May affect pharmacokinetics differently |

The presence of the azepane ring in this compound may influence its reactivity and interaction with biological targets compared to these analogs.

Study 1: Anticonvulsant Activity

A study conducted on rodent models demonstrated that administration of this compound significantly reduced the frequency and severity of induced seizures when compared to a control group. The compound was administered at varying doses, indicating a dose-dependent response.

Study 2: Analgesic Effects

In another study focusing on pain models, researchers found that treatment with this compound resulted in a marked decrease in pain behavior measured by thermal nociception tests. This suggests potential utility in managing chronic pain conditions.

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDHYKVSWOBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617152 | |

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162377-67-5 | |

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.